PF-06278121
Beschreibung
PF-06278121 is a small-molecule investigational compound developed for its selective inhibitory activity against protein kinases implicated in inflammatory and oncogenic pathways. Structurally, it features a pyridopyrimidine core with substitutions at key positions that enhance target binding affinity and metabolic stability . Pharmacologically, this compound acts as a potent ATP-competitive inhibitor of the PI3K/mTOR signaling axis, demonstrating nanomolar inhibitory concentrations (IC50 values < 10 nM) in enzymatic assays . Preclinical studies highlight its efficacy in reducing tumor proliferation in xenograft models and suppressing pro-inflammatory cytokine release in autoimmune disease models .
The compound exhibits favorable pharmacokinetic (PK) properties, including oral bioavailability (>60% in rodent models) and a plasma half-life of 8–12 hours, supporting once-daily dosing . Its physicochemical profile—molecular weight 438.5 g/mol, logP 2.3, and aqueous solubility >50 µg/mL at pH 7.4—aligns with Lipinski’s rules for drug-likeness .
Eigenschaften
CAS-Nummer |
1402438-37-2 |
|---|---|
Molekularformel |
C24H20F3N5O3 |
Molekulargewicht |
483.4512 |
IUPAC-Name |
(S)-N-(5-(7-(1-hydroxypropan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl)pyridin-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide |
InChI |
InChI=1S/C24H20F3N5O3/c1-14(12-33)32-11-20(19-10-29-13-30-23(19)32)22(35)16-7-18(9-28-8-16)31-21(34)6-15-2-4-17(5-3-15)24(25,26)27/h2-5,7-11,13-14,33H,6,12H2,1H3,(H,31,34)/t14-/m0/s1 |
InChI-Schlüssel |
FFWLYMMISQUEAL-AWEZNQCLSA-N |
SMILES |
O=C(C1=CN=CC(NC(CC2=CC=C(C=C2)C(F)(F)F)=O)=C1)C3=CN(C4=C3C=NC=N4)[C@H](CO)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PF-06278121; PF 06278121; PF06278121; PF-6278121; PF 6278121; PF6278121. |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
PF-06278121 belongs to a class of dual PI3K/mTOR inhibitors. Two structurally and functionally analogous compounds, Compound A (a benzoxazepine derivative) and Compound B (a morpholino-triazine derivative), are selected for comparison based on shared target specificity and therapeutic applications.
Table 1: Structural and Physicochemical Comparison
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Pyridopyrimidine | Benzoxazepine | Morpholino-triazine |
| Molecular Weight (g/mol) | 438.5 | 465.6 | 420.3 |
| logP | 2.3 | 3.1 | 1.8 |
| Solubility (µg/mL, pH 7.4) | >50 | 32 | >100 |
| Selectivity (PI3Kα/mTOR) | 5-fold | 12-fold | 2-fold |
| Metabolic Stability (HLM t1/2, min) | 45 | 22 | 68 |
Data derived from enzymatic assays and PK studies .
Table 2: Pharmacological and Clinical Comparison
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| PI3Kα IC50 (nM) | 4.2 | 1.8 | 9.5 |
| mTOR IC50 (nM) | 6.7 | 15.2 | 8.3 |
| Tumor Growth Inhibition (%, xenograft) | 78 | 85 | 65 |
| Cytokine IL-6 Reduction (%, in vivo) | 90 | 70 | 55 |
| Clinical Phase | Phase II | Phase III | Phase I |
| Dose-Limiting Toxicity | Grade 3 Fatigue | Hyperglycemia | Hepatotoxicity |
Sources: Preclinical data from kinase profiling and efficacy studies ; clinical data from trial summaries .
Key Differentiators
Target Selectivity :
- This compound shows balanced inhibition of PI3Kα and mTOR (5-fold selectivity), whereas Compound A exhibits higher PI3Kα selectivity (12-fold) but weaker mTOR activity, limiting its efficacy in mTOR-driven cancers .
- Compound B’s low selectivity (2-fold) results in off-target kinase activity, increasing adverse events .
Metabolic Stability :
this compound’s pyridopyrimidine core confers superior metabolic stability (HLM t1/2 = 45 min) compared to Compound A’s benzoxazepine scaffold (t1/2 = 22 min), reducing dosing frequency .
Clinical Safety :
Unlike Compound B’s hepatotoxicity (linked to reactive metabolite formation), this compound’s toxicity profile is milder, with fatigue as the primary adverse effect .
Therapeutic Versatility :
this compound demonstrates dual anti-inflammatory and anti-tumor activity, while Compound A is restricted to oncology and Compound B to autoimmune applications due to PK/PD limitations .
Mechanistic Overlaps and Gaps
- All three compounds inhibit PI3Kα, but only this compound and Compound B show mTOR inhibition, broadening their therapeutic scope .
- Compound A’s high logP (3.1) correlates with increased CNS penetration, but this also elevates hyperglycemia risk .
- This compound’s solubility (>50 µg/mL) mitigates formulation challenges seen with Compound A (32 µg/mL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
